![molecular formula C8H16N2O2 B2391068 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea CAS No. 80413-65-6](/img/structure/B2391068.png)
3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as GW501516 and is classified as a selective androgen receptor modulator (SARM). It is a synthetic ligand that binds to androgen receptors in the body, which can lead to a range of physiological effects.
Wirkmechanismus
The mechanism of action of 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea involves binding to androgen receptors in the body. This binding leads to the activation of a range of signaling pathways, which can lead to a range of physiological effects. These effects include increased endurance, improved lipid metabolism, and increased insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea can lead to a range of biochemical and physiological effects. It has been shown to increase endurance by activating the PPAR-delta pathway, which can lead to increased energy production in the body. It has also been shown to improve lipid metabolism by increasing the expression of genes involved in lipid metabolism. Additionally, it has been shown to increase insulin sensitivity, which can help to prevent the development of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea for lab experiments is its ability to selectively activate androgen receptors in the body. This can allow researchers to study the effects of androgen receptor activation without the unwanted side effects associated with other compounds. However, one limitation of this compound is that it has not been extensively studied in humans, so its long-term safety and efficacy are not yet fully understood.
Zukünftige Richtungen
There are a range of future directions for research on 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea. One area of interest is its potential applications in the treatment of obesity and related metabolic disorders. Another area of interest is its potential use in the treatment of cardiovascular disease, as it has been shown to have beneficial effects on lipid metabolism and insulin sensitivity. Additionally, further research is needed to fully understand the long-term safety and efficacy of this compound.
Synthesemethoden
The synthesis of 3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea involves a multistep process that begins with the reaction of 4-hydroxycyclohexanone with methylamine to form an intermediate compound. This intermediate is then reacted with cyanogen bromide to form the final product. The synthesis method has been optimized to produce high yields of pure product.
Wissenschaftliche Forschungsanwendungen
3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea has been extensively studied for its potential applications in scientific research. It has been shown to have a range of physiological effects, including increased endurance, improved lipid metabolism, and increased insulin sensitivity. These effects make it a promising candidate for the treatment of a range of diseases, including obesity, diabetes, and cardiovascular disease.
Eigenschaften
IUPAC Name |
1-(4-hydroxycyclohexyl)-3-methylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-8(12)10-6-2-4-7(11)5-3-6/h6-7,11H,2-5H2,1H3,(H2,9,10,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGUFTNPQUYUTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCC(CC1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-[(1r,4r)-4-hydroxycyclohexyl]urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

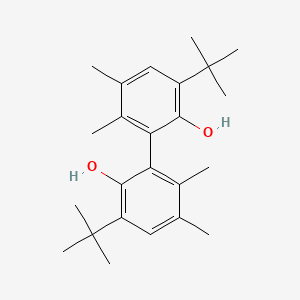
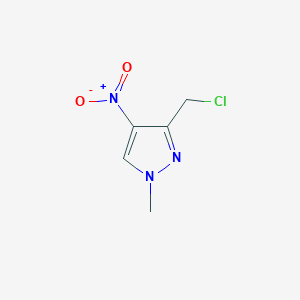

![8-(4-fluorophenyl)-N-(3-methoxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2390994.png)

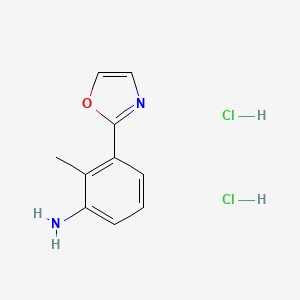
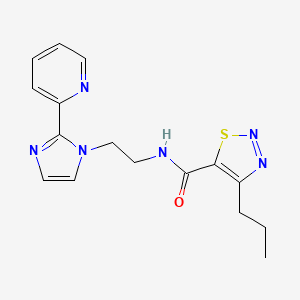

![(2E)-2-cyano-N-(2-phenylethyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2390999.png)
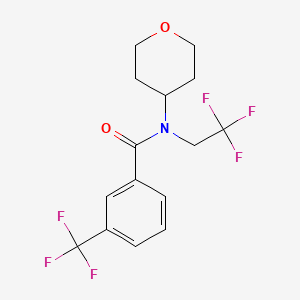
![8-(Azidomethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B2391002.png)
![4-[(1E)-3-oxo-3-phenyl-1-propenyl]phenyl phenylacetate](/img/structure/B2391004.png)
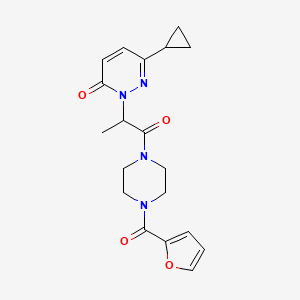
![(E)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2391008.png)